[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
CAS No.:
Cat. No.: VC15000462
Molecular Formula: C22H25N5O4S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O4S |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | [4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C22H25N5O4S/c1-14-19(21(28)26-8-10-27(11-9-26)22-23-6-5-7-24-22)32-20(25-14)15-12-16(29-2)18(31-4)17(13-15)30-3/h5-7,12-13H,8-11H2,1-4H3 |
| Standard InChI Key | XJESMHKKEYYJFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Introduction
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound features a thiazole ring, a trimethoxyphenyl group, and a piperazine moiety linked to a pyrimidine ring, which are structural elements known for their diverse pharmacological properties.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly mentioned in the search results, but based on similar compounds, it would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
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Molecular Weight: Approximately 454.5 g/mol for similar compounds, though exact data for this specific compound is not provided in the search results.
Structural Features
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Thiazole Ring: Known for its antimicrobial, anti-inflammatory, and anticancer activities.
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Trimethoxyphenyl Group: Contributes to the compound's potential biological activity.
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Piperazine Moiety: Often involved in interactions with biological targets.
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Pyrimidine Ring: Adds to the compound's pharmacological profile.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the use of specific precursors and catalysts to optimize yields. Industrial settings often employ continuous flow reactors for better control over reaction conditions.
Synthesis Steps
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Preparation of Precursors: Involves the synthesis of the thiazole and piperazine components separately.
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Coupling Reaction: The thiazole and piperazine components are linked through a carbonyl group.
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Purification: Techniques such as chromatography are used to isolate the final product.
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit notable biological activities, including potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The specific combination of a thiazole ring and a piperazine moiety alongside a trimethoxyphenyl group enhances its biological activity compared to simpler analogs.
Potential Therapeutic Areas
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Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties.
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Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory effects.
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Anticancer Activity: The combination of structural elements may contribute to anticancer properties.
Chemical Transformations
This compound can undergo several chemical transformations, including reactions that form sulfoxides, sulfones, alcohols, or amines. These reactions typically utilize solvents like acetonitrile or dimethyl sulfoxide under controlled conditions.
Reaction Conditions
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Solvents: Acetonitrile or dimethyl sulfoxide.
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Temperature and Pressure: Carefully controlled to optimize yields.
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Catalysts: May be used to accelerate reactions.
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